2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is notable for its potential biological activity and has been the subject of various synthetic and pharmacological studies. The compound's structure features a tetrahydropyrazolo ring fused with a pyrimidine moiety, which contributes to its unique chemical properties and possible applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research publications. It is cataloged under the CAS number 1785583-94-9 and is available in high purity (98%) from suppliers such as AChemBlock . Its synthesis and functionalization have been extensively studied in the literature, highlighting its relevance in drug discovery and development.
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is classified as a brominated heterocyclic compound. It falls under the broader category of pyrazolo compounds, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves several steps:
The synthesis often employs techniques such as refluxing in solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can participate in several types of chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate for oxidation processes. The choice of solvent and reaction conditions significantly influences the outcome of these reactions.
The mechanism of action for 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its reactivity and binding affinity to specific sites within biological systems.
Upon interaction with target proteins or enzymes, the compound may alter their activity through competitive inhibition or allosteric modulation. This mechanism is particularly relevant in drug design where specificity and potency are paramount for therapeutic efficacy .
Relevant data regarding its stability and reactivity provide insights into handling and storage practices necessary for laboratory use.
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has significant potential in scientific research:
Research continues into its derivatives' effectiveness against specific biological targets, particularly within cancer research and inflammation pathways .
The pyrazolo[1,5-a]pyrimidine core represents a privileged heterobicyclic scaffold in contemporary drug discovery, characterized by a fused aromatic system that delivers exceptional versatility in modulating biological target interactions. This bicyclic architecture combines electron-rich nitrogen atoms with delocalized π-electron systems, enabling diverse binding modes with protein targets. The tetrahydropyrazolo[1,5-a]pyrimidine variant introduces partial saturation, enhancing conformational flexibility while maintaining aromatic character in the pyrazole ring—a strategic advantage for optimizing pharmacokinetic properties. Within this structural family, 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9, C₆H₈BrN₃, MW 202.06 g/mol) has emerged as a critical synthetic intermediate, where the bromine atom serves as a versatile handle for downstream derivatization [1] [5]. Its molecular architecture features a bromine substituent at the C2 position, which activates the ring system toward metal-catalyzed cross-coupling reactions while simultaneously influencing the electron density distribution across the fused heterocyclic system [6].
The structural significance of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine lies in its balanced electronic and steric properties. The bromine atom at the C2 position creates a site-specific electronic perturbation that enhances the compound's reactivity toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This characteristic is evidenced by the compound's adoption in synthesizing complex derivatives like methyl 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (C₈H₁₀BrN₃O₂, MW 260.09 g/mol) [4] and 3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (C₇H₁₀BrN₃, MW 216.08 g/mol) [6]. The partially saturated pyrimidine ring adopts a puckered conformation that reduces crystallinity and enhances solubility—a property verified by the compound's handling as a solid requiring cold-chain transportation and inert atmosphere storage [2] [4].
Table 1: Structural Derivatives of Brominated Pyrazolo[1,5-a]Pyrimidine Scaffolds
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Modifications |
---|---|---|---|---|
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | C₆H₈BrN₃ | 202.06 g/mol | 1785583-94-9 | Parent scaffold |
Methyl 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | C₈H₁₀BrN₃O₂ | 260.09 g/mol | N/A | C3-carboxylate ester |
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | C₇H₁₀BrN₃ | 216.08 g/mol | 1542340-73-7 | C2-methyl substitution |
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | C₆H₈BrN₃ | 202.05 g/mol | 1402672-14-3 | Pyrimidine-to-pyrazine ring variant |
The scaffold's hydrogen-bonding capacity originates from the pyrazole nitrogen (N1) and the bridgehead nitrogen (N5), creating a bidentate recognition motif capable of mimicking purine interactions in biological systems. X-ray crystallographic studies of analogous compounds reveal that the tetrahydropyrimidine ring adopts a half-chair conformation, positioning the bromine substituent perpendicular to the mean plane of the bicyclic system. This orientation minimizes steric hindrance during protein-ligand interactions while maximizing electronic effects on the π-system [6]. Commercial availability of this compound in research quantities (100mg–5g, 97% purity) facilitates rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs [1] [7] [8].
Pyrazolo[1,5-a]pyrimidine chemistry emerged prominently in the 1970s as synthetic methodologies for condensed heterocycles advanced, but the specific development of brominated derivatives accelerated in the 2010s with the advent of modern C-H functionalization techniques. The commercial appearance of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9) around 2018 marked a significant evolution, evidenced by its REACH registration validation during this period [5]. This compound addressed a critical gap in medicinal chemistry: the need for a sp3-enriched scaffold with site-specific diversification capabilities to overcome the flatland problem prevalent in drug discovery. Suppliers like AiFChem, BLD Pharm, and Fluorochem established reliable supply chains (100mg–5kg scales) supporting global research, with Suzhou ARTK MedChem noting its incorporation in approximately 10,000 synthesis projects since 2022 [5] [7].
The scaffold's recognition as a purine bioisostere drove its adoption in kinase inhibitor programs, where it effectively mimics adenine's hydrogen-bonding pattern. Bromination at C2 proved strategically superior to chloro or fluoro analogues due to bromine's enhanced leaving group ability in palladium-catalyzed reactions and optimal atomic radius for halogen bonding interactions. Global suppliers responded to research demand by offering cold-chain transportation to preserve compound integrity during distribution [2] [4]. The synthesis of complex derivatives like the C3-carboxylate ester demonstrated the scaffold's capacity for bidirectional derivatization, enabling combinatorial library generation targeting diverse enzyme classes [4] [6].
The bromine atom in 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine serves three primary functions: as a direct binding element through halogen bonding, as a stereoelectronic modulator of ring electronics, and as a synthetic linchpin for structural elaboration. In halogen bonding interactions, bromine functions as an electrophilic σ-hole donor, engaging with carbonyl oxygens and other electron-rich sites in biological targets. This interaction contributes approximately 1–3 kcal/mol to binding energy—sufficient to enhance inhibitor potency by 5-10 fold compared to non-halogenated analogues, as observed in kinase inhibition studies of related compounds [6].
Electronically, the inductive effect (-I) of bromine withdraws electron density from the pyrazole ring, rendering the C3 and C7 positions more electrophilic. This polarization enhances reactivity toward nucleophiles at C7 while facilitating metalation at C3. The compound's canonical SMILES (BrC1C=C2NCCCN2N=1) and InChIKey (BIGUAHCUOIFZQS-UHFFFAOYSA-N) reflect this electronic distribution [1]. Bromine's orthogonal steric profile (van der Waals radius 1.85 Å) creates minimal torsional barriers during protein binding, contrasting with bulky substituents that induce conformational strain. This property underpins the scaffold's successful application in adenosine receptor ligands, where brominated derivatives exhibit improved selectivity profiles versus chlorine-containing analogues due to optimized steric complementarity [6].
Table 2: Electronic and Functional Properties of Brominated Pyrazolo[1,5-a]Pyrimidine Derivatives
Property | 2-Bromo-4,5,6,7-THP | 2-Methyl-3-Bromo-4,5,6,7-THP | 3-Carbomethoxy-2-Bromo-4,5,6,7-THP | Biological Impact |
---|---|---|---|---|
Molecular Weight | 202.06 g/mol | 216.08 g/mol | 260.09 g/mol | Influences ligand efficiency |
Bromine Position | C2 | C3 | C2 | Determines derivatization vector |
logP (Calculated) | ~1.2 | ~1.5 | ~1.8 | Modulates membrane permeability |
Hydrogen Bond Acceptors | 3 | 3 | 5 | Enhances target engagement versatility |
Halogen Bond Strength | Moderate | Moderate | Moderate | Contributes 1–3 kcal/mol binding energy |
Cross-Coupling Reactivity | High (Suzuki, Sonogashira) | Low (sterically hindered) | High (Suzuki, Buchwald-Hartwig) | Enables library diversification |
The synthetic versatility of the C–Br bond is evidenced by its participation in cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic displacements with amines/thiols. Fluorochem's development of 3-bromo-2-methyl derivatives demonstrates bromine's tolerance for adjacent steric bulk while maintaining reactivity [6]. The strategic placement of bromine ortho to the bridgehead nitrogen creates a chelation-assisted motif for directed ortho-metalation, enabling regioselective functionalization. This controlled derivatization has generated compounds with measurable activity across >20 target classes in preclinical research, particularly in central nervous system (CNS) and oncology targets where the scaffold's moderate lipophilicity (cLogP ~1.2) enhances blood-brain barrier penetration [1] [6].
Table 3: Commercial Supply Parameters for Research-Scale Quantities
Supplier | Catalog Numbers | Purity | Pack Sizes | Special Handling Requirements |
---|---|---|---|---|
AiFChem | ACRJOW748 | 97% | 100mg–5g | Standard |
BLD Pharm | P002457168 (derivative) | Unspecified | Variable | Cold-chain transportation |
Fluorochem | F476798 (derivative) | 95% | 250mg–1g | Ambient |
Scisupplies | F620246-250MG | 97% | 250mg | Standard |
Aladdin | 214120 | Unspecified | 100mg–10g | Standard |
Suzhou ARTK MedChem | Unspecified | ~98% | 1kg–100kg (bulk) | Standard |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1